Cas no 81926-24-1 (2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran)

2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran structure
81926-24-1 structure
Nome del prodotto:2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran
Numero CAS:81926-24-1
MF:C10H10O2
MW:162.185203075409
MDL:MFCD08436969
CID:720099
PubChem ID:10986562

2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b']difuran
    • 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran
    • 2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b´]difuran
    • 2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b?]difuran
    • 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran
    • Benzo[1,2-b:4,5-b']difuran,2,3,6,7-tetrahydro-
    • 4,5-b']difuran
    • 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b′]difuran (ACI)
    • AS-10667
    • MFCD08436969
    • AKOS006291616
    • 4,10-dioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene
    • CS-0155199
    • SY291674
    • 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b inverted exclamation mark ]difuran
    • 2,3,6,7-Tetrahydro-benzo[1,2-b;4,5-b']difuran
    • 81926-24-1
    • 2,3,6,7-Tetrahydrobenzo[1,2-b;4,5-b']difuran
    • 2,3,6,7-Tetrahydrobenzo[1,2-b
    • DTXSID50450773
    • SCHEMBL984492
    • EN300-747097
    • C76624
    • Benzo[1,2-b:4,5-b']difuran, 2,3,6,7-tetrahydro-
    • 2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran
    • MDL: MFCD08436969
    • Inchi: 1S/C10H10O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h5-6H,1-4H2
    • Chiave InChI: YQBBCPKSALSCAP-UHFFFAOYSA-N
    • Sorrisi: O1CCC2C1=CC1CCOC=1C=2

Proprietà calcolate

  • Massa esatta: 162.06800
  • Massa monoisotopica: 162.068079557g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 161
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • Densità: 1.250±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 155 ºC
  • Solubilità: Molto leggermente solubile (0,26 g/l) (25°C),
  • PSA: 18.46000
  • LogP: 1.55640

2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T293070-100mg
2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b']difuran
81926-24-1
100mg
$305.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-391714-50mg
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b′]difuran,
81926-24-1
50mg
¥2407.00 2023-09-05
TRC
T293070-500 mg
2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b']difuran
81926-24-1
500MG
1055.00 2021-07-17
TRC
T293070-100 mg
2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b']difuran
81926-24-1
100MG
250.00 2021-07-17
TRC
T293070-500mg
2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b']difuran
81926-24-1
500mg
$1275.00 2023-05-17
eNovation Chemicals LLC
Y1214863-25g
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran
81926-24-1 95%
25g
$900 2024-07-23
Alichem
A019096211-5g
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran
81926-24-1 97%
5g
$597.40 2023-09-01
abcr
AB403583-25 g
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran; .
81926-24-1
25 g
€372.40 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VM448-250mg
2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran
81926-24-1 97%
250mg
742CNY 2021-05-08
Aaron
AR00G4O4-5g
2,3,6,7-TETRAHYDROBENZO[1,2-B
81926-24-1 97%
5g
$59.00 2025-01-24

2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Catalysts: Iron Solvents: Carbon tetrachloride ;  rt; 5 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  7 s, 0 °C; 10 min, 0 °C
Riferimento
Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives
Zhang, Chao-Bo; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1808-1814

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  7 s, 0 °C; 10 min, 0 °C
Riferimento
Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives
Zhang, Chao-Bo; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1808-1814

Metodo di produzione 3

Condizioni di reazione
Riferimento
Synthesis of dihydrobenzofurans from phenolic Mannich bases and their quaternized derivatives
Blade-Font, Artur; et al, Journal of the Chemical Society, 1982, (3), 841-8

Metodo di produzione 4

Condizioni di reazione
Riferimento
Synthesis of dihydrobenzofurans from phenolic Mannich bases and their quaternized derivatives
Blade-Font, Artur; et al, Journal of the Chemical Society, 1982, (3), 841-8

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane
2.1 Reagents: Zinc chloride ,  Bromine Solvents: Acetic acid
3.1 Reagents: Ethylmagnesium bromide ,  Magnesium Solvents: Tetrahydrofuran
Riferimento
Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT2A/2C receptor agonists
Chambers, James J.; et al, Journal of Medicinal Chemistry, 2001, 44(6), 1003-1010

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Riferimento
Dihydrobenzofuran Analogs of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups
Monte, Aaron P.; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2953-2961

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Iron ,  Bromine Solvents: Carbon tetrachloride
3.1 Reagents: Butyllithium ,  Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane
Riferimento
Synthesis and pharmacology of potent 5-HT2A-receptor agonist with N-2-Methoxybenzyl-partial structure
Heim, Ralf, 2003, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Lithium aluminum hydride Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane
Riferimento
Synthesis and pharmacology of potent 5-HT2A-receptor agonist with N-2-Methoxybenzyl-partial structure
Heim, Ralf, 2003, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Bromine Catalysts: Iron Solvents: Carbon tetrachloride ;  rt; 5 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  7 s, 0 °C; 10 min, 0 °C
Riferimento
Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives
Zhang, Chao-Bo; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1808-1814

2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran Raw materials

2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran Preparation Products

2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:81926-24-1)2,3,6,7-Tetrahydro-benzo[1,2-b:4,5-b']difuran
sfd12278
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:81926-24-1)2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran
A1179547
Purezza:99%
Quantità:25g
Prezzo ($):205.0